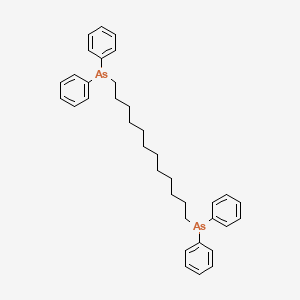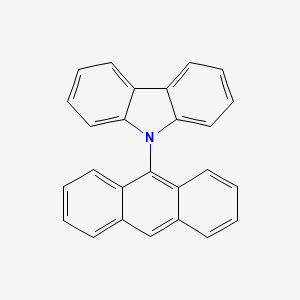
9H-carbazole, 9-(9-anthracenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-(9-anthracenyl)- is a compound belonging to the carbazole family. Carbazoles are known for their versatile pharmacological applications and unique chemical properties. This compound, in particular, exhibits unique chemical and biological properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 9H-carbazole, 9-(9-anthracenyl)- can be achieved through various methods. One common approach involves the use of palladium-catalyzed tandem reactions. This method utilizes inexpensive anilines and 1,2-dihaloarenes under microwave irradiation, resulting in a drastic reduction in reaction times and excellent compatibility with different functional groups . Another method involves the use of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites .
Analyse Des Réactions Chimiques
9H-Carbazole, 9-(9-anthracenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper cocatalysts, and iridium catalysts. For example, the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls yields N-H carbazoles . Major products formed from these reactions include 9H-carbazol-1-ol and 9H-carbazol-3-ol .
Applications De Recherche Scientifique
9H-Carbazole, 9-(9-anthracenyl)- has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various derivatives with unique optoelectronic properties . In biology and medicine, it has been studied for its antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . Additionally, it is used in the development of nanodevices, rechargeable batteries, and electrochemical transistors .
Mécanisme D'action
The mechanism of action of 9H-carbazole, 9-(9-anthracenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiogenesis and inflammation . It also interacts with protein kinases, adrenoceptors, and other molecular targets, leading to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
9H-Carbazole, 9-(9-anthracenyl)- can be compared with other similar compounds such as 9H-fluorene, dibenzofuran, and dibenzothiophene. These compounds share similar structural elements and pharmacological activities . 9H-carbazole, 9-(9-anthracenyl)- is unique due to its specific chemical structure and the diverse range of applications it offers in various scientific fields .
Propriétés
Numéro CAS |
85292-68-8 |
|---|---|
Formule moléculaire |
C26H17N |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
9-anthracen-9-ylcarbazole |
InChI |
InChI=1S/C26H17N/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17H |
Clé InChI |
NVOHIWQOPZIESE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


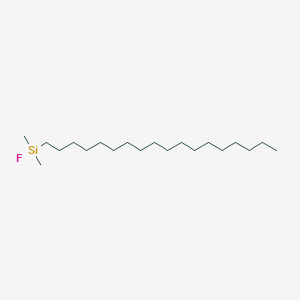
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
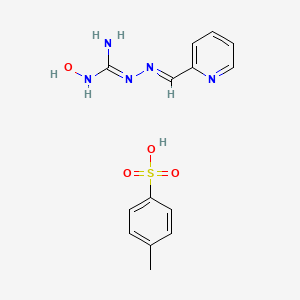
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
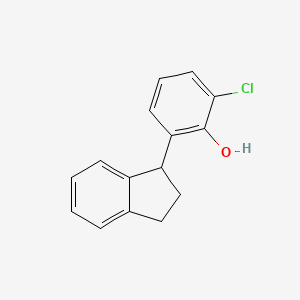

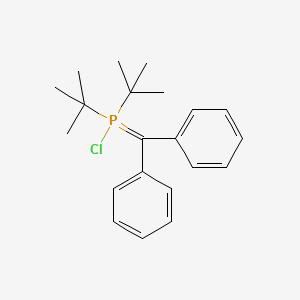
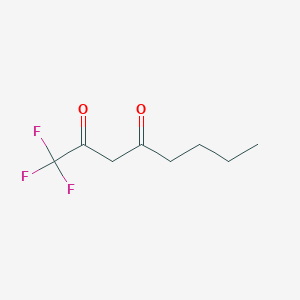
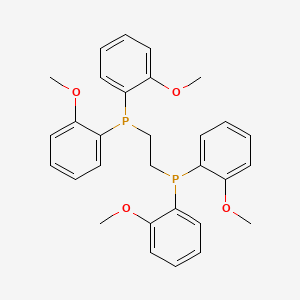
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
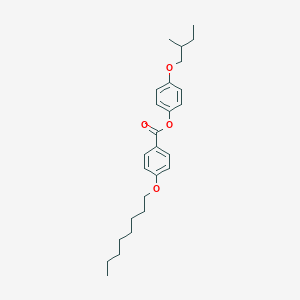
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
